Glutathione glycylmethyl ester

Description

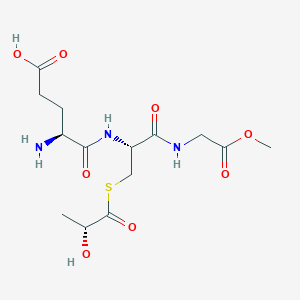

Structure

3D Structure

Properties

CAS No. |

146288-21-3 |

|---|---|

Molecular Formula |

C14H23N3O8S |

Molecular Weight |

393.42 g/mol |

IUPAC Name |

(4S)-4-amino-5-[[(2R)-3-[(2R)-2-hydroxypropanoyl]sulfanyl-1-[(2-methoxy-2-oxoethyl)amino]-1-oxopropan-2-yl]amino]-5-oxopentanoic acid |

InChI |

InChI=1S/C14H23N3O8S/c1-7(18)14(24)26-6-9(13(23)16-5-11(21)25-2)17-12(22)8(15)3-4-10(19)20/h7-9,18H,3-6,15H2,1-2H3,(H,16,23)(H,17,22)(H,19,20)/t7-,8+,9+/m1/s1 |

InChI Key |

DWWUEEQNZSDZMN-VGMNWLOBSA-N |

SMILES |

CC(C(=O)SCC(C(=O)NCC(=O)OC)NC(=O)C(CCC(=O)O)N)O |

Isomeric SMILES |

C[C@H](C(=O)SC[C@@H](C(=O)NCC(=O)OC)NC(=O)[C@H](CCC(=O)O)N)O |

Canonical SMILES |

CC(C(=O)SCC(C(=O)NCC(=O)OC)NC(=O)C(CCC(=O)O)N)O |

Other CAS No. |

146288-21-3 |

sequence |

EXG |

Synonyms |

glutathione glycylmethyl ester GSH-(glycyl)methyl ester GSH-Me |

Origin of Product |

United States |

Synthesis and Advanced Characterization Methodologies for Research Applications

Chemical Synthesis of Glutathione (B108866) Glycylmethyl Ester and Related Analogs

The synthesis of glutathione esters, specifically the glycylmethyl ester, is a targeted chemical modification designed to enhance the cellular uptake of glutathione. nih.gov Since glutathione itself is not readily transported into cells, esterification of one of its carboxyl groups, particularly the one on the glycine (B1666218) residue, can significantly improve its bioavailability for research applications. nih.govnih.gov

The primary method for synthesizing glutathione monoesters is through acid-catalyzed esterification, often referred to as Fischer esterification. mdpi.com This strategy involves reacting reduced glutathione (GSH) with the corresponding alcohol (in this case, methanol) in the presence of a strong acid catalyst.

Sulfuric Acid (H₂SO₄) Catalysis: A common and effective method involves dissolving reduced glutathione in anhydrous methanol (B129727) that contains sulfuric acid. nih.gov The reaction progress is carefully monitored, often using techniques like High-Performance Liquid Chromatography (HPLC), to ensure the reaction proceeds to completion without significant formation of byproducts. nih.gov Once the starting glutathione is consumed, the reaction is neutralized, often by using an ion-exchange resin, and the final product is crystallized from the chilled filtrate. nih.gov

Thionyl Chloride (SOCl₂) in Alcohol: Another powerful esterification method employs thionyl chloride in an alcohol solvent. mdpi.comresearchgate.net This approach has been used effectively for the complete esterification of oxidized glutathione (GSSG) to its tetramethyl ester derivative. mdpi.comresearchgate.net The reaction is typically conducted at low temperatures (e.g., 0-4°C) and can proceed to completion within 16-24 hours. mdpi.com The progress can be conveniently monitored using Electrospray Ionization Mass Spectrometry (ESI-MS). mdpi.com

Synthesizing specific analogs of glutathione is a significant chemical challenge due to the molecule's inherent complexity and reactivity. mdpi.com

Multiple Reactive Sites: Glutathione (γ-L-Glutamyl-L-cysteinyl-glycine) possesses several reactive functional groups: two carboxyl groups (on glutamate (B1630785) and glycine), a primary amine (on glutamate), and a highly reactive sulfhydryl (thiol) group (on cysteine). mdpi.com This multi-functionality means that reactions can occur at unintended sites, leading to a mixture of products and necessitating complex protection and deprotection steps or difficult purification.

Reactivity of the Sulfhydryl Group: The free thiol group on the cysteine residue is particularly problematic. It is highly susceptible to oxidation, which can lead to the formation of glutathione disulfide (GSSG). mdpi.com During esterification, the thiol group can also participate in side reactions, resulting in significant impurities and complicating the purification process. mdpi.com Research has shown that subjecting reduced glutathione to some esterification conditions can produce the desired ester as only a minor component among several unidentified species. mdpi.com

Purification and Yield: Achieving a high yield of a specific monoester, such as the glycylmethyl ester, while avoiding the formation of the diester or other derivatives, is a significant hurdle. nih.gov Standard Fischer esterification protocols applied to glutathione can result in low isolated yields that are impractical for large-scale use and require extensive purification to separate the desired product from unreacted starting material and byproducts. mdpi.com

Enzymatic Interactions and Biotransformation Dynamics of Glutathione Glycylmethyl Ester

Substrate Activity within the Glyoxalase System

The glyoxalase system is a critical metabolic pathway responsible for the detoxification of cytotoxic 2-oxoaldehydes, most notably methylglyoxal (B44143). frontiersin.orgembopress.orgplos.org This system comprises two key enzymes, Glyoxalase I (Glo1) and Glyoxalase II (Glo2), which work in concert with the thiol cofactor glutathione (B108866) (GSH). frontiersin.orgebi.ac.uk The initial step involves the non-enzymatic formation of a hemithioacetal between methylglyoxal and GSH. nih.govnih.govmdpi.com Glyoxalase I then isomerizes this hemithioacetal to S-D-lactoylglutathione. ebi.ac.ukuniprot.org

Research has shown that modification of the glycyl carboxylate group of glutathione does not eliminate its ability to function within the glyoxalase system. Specifically, Glutathione glycylmethyl ester, in its hemithioacetal form with methylglyoxal, has been identified as a substrate for Glyoxalase I from yeast. exlibrisgroup.com

Kinetic studies reveal that it is a moderately efficient substrate compared to the natural substrate, the hemithioacetal of glutathione. exlibrisgroup.com The catalytic efficiency (kcat/Km) is reduced due to both a decrease in the catalytic rate (kcat) and a weaker binding affinity (higher Km) to the enzyme's active site. exlibrisgroup.com

Table 1: Comparative Kinetic Parameters for Yeast Glyoxalase I Substrates

| Substrate (Hemithioacetal of Methylglyoxal and...) | Km (mM) | kcat (s⁻¹) | kcat/Km (s⁻¹mM⁻¹) | Relative kcat | Relative Km |

|---|---|---|---|---|---|

| Glutathione | ~0.1 | ~1.2 x 10⁵ | ~1.2 x 10⁶ | 1.0 | 1.0 |

| This compound | ~0.3 | ~0.4 x 10⁵ | ~0.13 x 10⁶ | ~0.33 | ~3.0 |

The ability of this compound to serve as a substrate provides significant insight into the binding requirements of the Glyoxalase I active site. The esterification of the glycyl carboxylate group demonstrates that a free negative charge at this position is not an absolute requirement for substrate binding and subsequent catalysis. exlibrisgroup.com While the binding affinity is reduced, as shown by the higher Km value, the enzyme can still effectively process the modified substrate. exlibrisgroup.com

The glyoxalase system is the principal pathway for neutralizing the cytotoxic effects of methylglyoxal, a byproduct of glycolysis and other metabolic processes. nih.govmdpi.comnih.gov The fact that this compound can act as a substrate for Glyoxalase I, albeit with reduced efficiency, implies that it can participate in the detoxification of methylglyoxal. exlibrisgroup.com

Investigation of Interactions with Other Glutathione-Dependent Enzymes

Glutathione S-Transferases (GSTs) are a major family of detoxification enzymes that catalyze the conjugation of glutathione to a wide array of electrophilic xenobiotic and endogenous compounds. ebi.ac.ukwikipedia.org The substrate specificity of the GST G-site (glutathione-binding site) has been explored using various glutathione analogues. nih.gov

Studies on rat liver GST isoenzymes have shown that the glycyl domain of the binding site is the least restrictive. nih.gov Esterification of the glycyl carboxylate group is well tolerated. Research demonstrated that glutathione monoethyl ester not only served as a substrate but, in the case of GST 3-3, resulted in a Vmax value five times greater than that observed with unmodified glutathione. nih.gov The Michaelis constants (Km) for various amino acid analogues at the glycyl position were similar to that of glutathione itself, indicating that the glycyl carboxylate group is not essential for substrate recognition by GSTs. nih.gov Given these findings, it is highly probable that this compound can act as a substrate for certain GST isoenzymes, potentially influencing the conjugation and detoxification of electrophiles.

Table 2: Substrate Activity of GSH and its Ester Derivatives with Rat Liver GST Isoenzymes

| Substrate | GST Isoenzyme | Relative Vmax (compared to GSH) | Km (mM) |

|---|---|---|---|

| Glutathione (GSH) | GST 3-3 | 1.0 | 0.2 - 0.3 |

| GSH monoethyl ester | GST 3-3 | ~5.0 | N/A |

| GSH monomethyl ester | Multiple | >1.0 | N/A |

Glutathione Reductase (GR) and Glutathione Peroxidase (GPx) are essential enzymes in maintaining cellular redox homeostasis. nih.govmdpi.com GR catalyzes the NADPH-dependent reduction of glutathione disulfide (GSSG) back to two molecules of reduced glutathione (GSH), thereby maintaining a high intracellular GSH/GSSG ratio. ebi.ac.uknzytech.com GPx enzymes utilize GSH as a reducing agent to detoxify hydrogen peroxide and organic hydroperoxides, producing GSSG in the process. mdpi.comwikipedia.org

A review of the available scientific literature does not provide direct evidence that this compound functions as either a substrate or a modulator for Glutathione Reductase or Glutathione Peroxidase. The established substrate for GR is specifically the disulfide-linked dimer, GSSG. nzytech.com The catalytic function of GPx involves the sulfhydryl group of GSH in the reduction of peroxides. wikipedia.org While intracellular hydrolysis of this compound would yield glutathione that could then participate in these cycles, there is no indication that the ester form itself directly interacts with these enzymes.

Intracellular Esterase-Mediated Hydrolysis and Subsequent Glutathione Release

The strategic esterification of the glycine (B1666218) residue in the glutathione molecule, resulting in compounds such as this compound, is a key modification designed to facilitate its transport across cell membranes. Once inside the cell, the ester group must be cleaved to release the active glutathione (GSH) molecule. This biotransformation is primarily accomplished through the action of intracellular esterases.

Research into the intracellular fate of glutathione esters indicates that these molecules are readily hydrolyzed within the cellular environment. nih.gov While direct and extensive studies focusing exclusively on the glycylmethyl ester are limited, the behavior of its close analogue, the monoethyl ester of glutathione (GSH-MEE), provides significant insight. The monoethyl ester is effectively transported into various cell types, including human lymphoid cells and fibroblasts, where it is then hydrolyzed to yield glutathione. nih.gov This process leads to a substantial increase in the intracellular concentration of GSH. nih.gov The administration of glutathione monomethyl ester to mice has been shown to significantly elevate glutathione levels in the liver and kidney, underscoring the in vivo efficacy of this transport and hydrolysis mechanism. nih.gov It is widely accepted that nonspecific intracellular esterases are responsible for this cleavage, restoring the free carboxyl group on the glycine residue and thereby liberating functional glutathione. sigmaaldrich.comsigmaaldrich.com

In addition to the general understanding of intracellular esterase activity, specific enzymatic interactions have been identified. Notably, research has demonstrated that both the glycylmethyl and glycylethyl esters of glutathione serve as moderately efficient substrates for yeast glyoxalase I. exlibrisgroup.com In these studies, the kcat values, which represent the turnover number of the enzyme, were found to be approximately three times smaller for these esters compared to the thiohemiacetal formed from unmodified glutathione. exlibrisgroup.com Furthermore, the Michaelis constant (Km), which is an inverse measure of the substrate's binding affinity, was about three times larger, suggesting a somewhat weaker binding to the enzyme's active site. exlibrisgroup.com Product inhibition studies further revealed that the resulting (S)-D-lactoylglutathione esters bind to the glyoxalase I active site with a slightly lower affinity—approximately 1.4-fold less tightly—than (S)-D-lactoylglutathione itself. exlibrisgroup.com These findings are significant as they challenge the notion that the free carboxyl group of the glycine residue is essential for substrate binding and catalysis by glyoxalase I. exlibrisgroup.com

The collective evidence suggests a two-fold enzymatic interaction profile for this compound upon entering the cell. It is presumed to be a substrate for a range of nonspecific intracellular esterases that efficiently hydrolyze it to release glutathione, a mechanism well-documented for analogous glutathione esters. nih.govnih.govsigmaaldrich.com Concurrently, it can be utilized directly by enzymes of the glyoxalase system, highlighting a more complex intracellular metabolic fate than simple hydrolysis. exlibrisgroup.com

Cellular and Molecular Mechanisms Governed by Glutathione Glycylmethyl Ester

Modulation of Cellular Redox Homeostasis

Cellular redox homeostasis is the dynamic equilibrium between pro-oxidant and antioxidant processes, which is vital for normal cellular function. Glutathione (B108866) is the most abundant non-protein thiol in the cell and the primary regulator of this balance. Glutathione esters, including the glycylmethyl ester, are designed to directly fortify this system by increasing the intracellular availability of its core component.

The primary and most direct effect of Glutathione Glycylmethyl Ester is the elevation of intracellular reduced glutathione (GSH) levels. Upon crossing the cell membrane, the ester is cleaved, releasing GSH. This increases the total glutathione pool and, critically, shifts the ratio of reduced to oxidized glutathione (GSSG) in favor of GSH. This ratio is a key indicator of the cellular redox state. A high GSH/GSSG ratio is essential for maintaining a reducing cellular environment, protecting vital cellular components, such as proteins and DNA, from oxidative damage. The regeneration of GSH from GSSG is an energy-dependent process catalyzed by glutathione reductase, but this system's efficacy is dependent on the total available glutathione pool, which is directly supplemented by the administration of glutathione esters.

Table 1: Effects of Glutathione Esters on Cellular Glutathione Levels

| Parameter | Effect of Glutathione Ester Administration | Cellular Consequence |

| Intracellular GSH | Increased | Enhanced redox buffering capacity |

| Intracellular GSSG | No direct increase; may decrease relative to GSH | Promotion of a reducing environment |

| GSH/GSSG Ratio | Increased | Protection against oxidative stress |

By increasing the intracellular concentration of GSH, this compound significantly enhances the cell's capacity to neutralize harmful reactive oxygen species (ROS) and reactive nitrogen species (RNS). GSH contributes to this detoxification process through several mechanisms:

Direct Scavenging: The thiol group (-SH) of cysteine within the GSH molecule can directly donate a reducing equivalent to unstable species like hydroxyl radicals and singlet oxygen, effectively neutralizing them.

Enzymatic Detoxification: GSH serves as an essential cofactor for several antioxidant enzymes. Most notably, Glutathione Peroxidases (GPXs) utilize GSH to reduce hydrogen peroxide and lipid hydroperoxides to water and non-toxic alcohols, respectively. This is a primary defense against the damaging effects of these reactive species.

Regeneration of Other Antioxidants: GSH is involved in recycling other key antioxidants, such as vitamins C and E, restoring their ability to scavenge free radicals.

Research on the analogous glutathione monoethyl ester (GSH-OEt) has demonstrated its ability to protect cells against oxidative stress, a function directly attributable to the replenishment of intracellular GSH and the subsequent enhancement of ROS scavenging pathways nih.gov.

Engagement with Regulated Cell Death Pathways

The cellular redox state, governed by glutathione, is intricately linked to the regulation of programmed cell death pathways. An imbalance towards an oxidative state is a common trigger for cellular demise. By modulating this balance, this compound can influence a cell's susceptibility to various forms of regulated cell death.

Ferroptosis is a form of iron-dependent regulated cell death characterized by the overwhelming accumulation of lipid peroxides. A key defense against ferroptosis is the enzyme Glutathione Peroxidase 4 (GPX4), which specifically reduces lipid hydroperoxides within cellular membranes. The function of GPX4 is absolutely dependent on GSH as a cofactor drugbank.com.

Depletion of intracellular GSH leads to the inactivation of GPX4, leaving the cell vulnerable to lipid peroxidation and subsequent ferroptotic death. Therefore, by acting as a precursor to intracellular GSH, this compound is expected to be a potent inhibitor of ferroptosis. By ensuring a sufficient supply of GSH, the ester maintains GPX4 activity, thereby protecting cellular membranes from the catastrophic lipid damage that defines this cell death pathway. This mechanism is crucial for cell survival, particularly under conditions of high oxidative stress or cysteine deprivation.

Beyond ferroptosis, glutathione levels are a critical checkpoint in other cell death pathways, most notably apoptosis (Type I programmed cell death). A significant drop in the intracellular GSH pool is recognized as an early signal in the apoptotic cascade. This depletion can facilitate mitochondrial outer membrane permeabilization, leading to the release of pro-apoptotic factors like cytochrome c.

By replenishing cellular GSH, this compound can exert an anti-apoptotic effect. Maintaining a high GSH/GSSG ratio helps preserve mitochondrial integrity and can inhibit the activation of caspases, the executioner enzymes of apoptosis. This protective role is particularly relevant in pathological conditions where oxidative stress is a primary driver of cell death nih.govresearchgate.net.

Table 2: Modulation of Regulated Cell Death by Glutathione Esters

| Cell Death Pathway | Role of GSH Depletion | Predicted Effect of this compound |

| Ferroptosis | Inactivates GPX4, promoting lipid peroxidation | Inhibition |

| Apoptosis | Acts as an early pro-apoptotic signal | Inhibition |

Potential for Modulation of Cellular Signaling Pathways

The influence of this compound extends beyond direct antioxidant defense to the modulation of complex cellular signaling networks. The cellular redox environment, which the ester directly modifies, acts as a third messenger system, influencing protein function and gene expression through the modification of redox-sensitive protein thiols.

Changes in the GSH/GSSG ratio can alter the activity of numerous transcription factors, protein kinases, and phosphatases. For example, the transcription factor Nrf2 (Nuclear factor erythroid 2-related factor 2) is a master regulator of the antioxidant response. Under conditions of oxidative stress (often signaled by a shift in the glutathione redox state), Nrf2 translocates to the nucleus and activates the expression of a wide array of protective genes, including those involved in glutathione synthesis and utilization nih.gov. By subtly altering the intracellular redox poise, glutathione esters could potentially fine-tune the activity of the Nrf2 pathway and other redox-sensitive signaling cascades, allowing cells to adapt to and survive environmental stressors.

Investigation of Effects on Protein S-Glutathionylation Dynamics

S-glutathionylation is a crucial, reversible post-translational modification where glutathione forms a mixed disulfide bond with a reactive cysteine residue on a target protein (Protein-SH + GSSG ⇌ Protein-SSG + GSH). nih.govmdpi.com This process is a key component of redox signaling and cellular protection, preventing irreversible oxidation of protein thiols to sulfinic or sulfonic acids. nih.govnih.gov By increasing the intracellular concentration of GSH, this compound directly influences the dynamics of this equilibrium.

Under conditions of mild oxidative or nitrosative stress, an elevated GSH pool can drive the S-glutathionylation of specific proteins. nih.govnih.gov This modification acts as a protective cap for sensitive cysteine thiols and serves as a regulatory switch, altering protein function, localization, or interaction with other molecules. mdpi.comcreative-proteomics.com The reaction can occur through several mechanisms, including thiol-disulfide exchange with glutathione disulfide (GSSG), or more rapidly via reactions with intermediates like protein sulfenic acids (Protein-SOH) or S-nitrosothiols (Protein-SNO). nih.govresearchgate.net

The reversal of S-glutathionylation, known as deglutathionylation, is primarily catalyzed by the glutaredoxin (Grx) system, which uses GSH as a substrate to reduce the mixed disulfide bond, thereby restoring the protein's original thiol state. nih.govnih.gov Thus, an increased supply of GSH from its glycylmethyl ester prodrug supports both the forward (glutathionylation, under oxidative conditions) and reverse (deglutathionylation) reactions, ensuring a dynamic and responsive redox regulatory system. nih.gov

A multitude of proteins across various functional classes are regulated by S-glutathionylation. The increased availability of intracellular GSH via this compound can modulate these proteins, leading to significant changes in cellular physiology.

| Protein Target | Functional Class | Effect of S-Glutathionylation |

|---|---|---|

| Actin | Cytoskeletal Protein | Altered polymerization and cytoskeletal dynamics |

| Protein Kinase C (PKC) | Kinase | Inhibition of kinase activity mdpi.com |

| Protein Tyrosine Phosphatase 1B (PTP1B) | Phosphatase | Inhibition of phosphatase activity, prolonging tyrosine phosphorylation signals nih.govencyclopedia.pub |

| IκB Kinase (IKK) | Kinase (Signaling) | Inhibition of kinase activity, leading to downregulation of NF-κB pathway nih.gov |

| p65 (RelA) | Transcription Factor | Inhibition of DNA binding, reducing NF-κB transcriptional activity oup.com |

| Mitochondrial Complex I | Metabolic Enzyme | Modulation of activity and reactive oxygen species (ROS) production nih.gov |

Analysis of Cross-Talk with Key Intracellular Signaling Cascades

The modulation of protein S-glutathionylation by elevated GSH levels provides a direct mechanism for cross-talk with major intracellular signaling pathways. nih.govcreative-proteomics.com By altering the function of key regulatory proteins like kinases, phosphatases, and transcription factors, the intracellular delivery of GSH via its glycylmethyl ester can profoundly impact cellular responses to stimuli. researchgate.net

Kinase and Phosphatase Signaling: Protein phosphorylation is a fundamental mechanism of signal transduction. The activity of many protein kinases and phosphatases is regulated by the redox state of specific cysteine residues. nih.gov For instance, S-glutathionylation of protein tyrosine phosphatases (PTPs), such as PTP1B, at their catalytic cysteine residue leads to reversible inactivation. encyclopedia.pubhubrecht.eu This inactivation prevents the dephosphorylation of substrate proteins, thereby amplifying and extending the signals propagated by protein tyrosine kinases (PTKs). nih.gov Similarly, certain protein kinases, including Protein Kinase C (PKC) and components of the MAP kinase pathway like MEKK1, can be inhibited by S-glutathionylation, providing a brake on these signaling cascades under specific redox conditions. mdpi.comnih.gov

Transcription Factor Regulation (NF-κB): The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation, immunity, and cell survival. nih.gov The activity of this pathway is tightly controlled by redox modulation. Increased intracellular GSH can inhibit NF-κB activation at multiple levels. researchgate.net S-glutathionylation has been shown to inhibit the catalytic activity of IκB kinase (IKK), the enzyme responsible for freeing NF-κB to enter the nucleus. nih.gov Furthermore, direct S-glutathionylation of the p65 (RelA) subunit of NF-κB can inhibit its ability to bind to DNA, thereby preventing the transcription of its target genes. oup.com By bolstering the intracellular GSH pool, this compound can thus contribute to the downregulation of pro-inflammatory signaling. Conversely, NF-κB itself can promote the biosynthesis of GSH, indicating a complex feedback loop between this signaling pathway and the glutathione system. nih.gov

| Signaling Pathway | Key Protein Target(s) | Mechanism of Modulation | Overall Downstream Effect |

|---|---|---|---|

| Tyrosine Kinase Signaling (e.g., Growth Factor Pathways) | Protein Tyrosine Phosphatases (PTPs) like PTP1B | S-glutathionylation of the catalytic cysteine leads to reversible inactivation of the phosphatase. encyclopedia.pub | Potentiation and prolongation of the phosphorylation signal. |

| MAP Kinase Pathways | MEKK1, ASK1 | S-glutathionylation of specific cysteine residues can inhibit kinase activity. nih.gov | Modulation/inhibition of stress-activated signaling cascades. |

| NF-κB Pathway | IKKβ, p65 (RelA) | S-glutathionylation inhibits IKKβ activity and p65 DNA binding. nih.govoup.com | Suppression of pro-inflammatory gene transcription. |

| PI3K/Akt Pathway | PTEN (phosphatase) | S-glutathionylation can inactivate the PTEN tumor suppressor, a negative regulator of the pathway. | Potential enhancement of cell survival signals. |

In Vitro Research Models for Studying Glutathione Glycylmethyl Ester

Application in Microorganism Models for Enzymatic Pathway Studies

The glyoxalase system, comprising the enzymes glyoxalase I and glyoxalase II, is a crucial metabolic pathway for the detoxification of methylglyoxal (B44143), a reactive and potentially toxic byproduct of glycolysis. nih.gov This system is highly conserved and is found in organisms from bacteria to mammals, with yeast (Saccharomyces cerevisiae) serving as a key model for its study. nih.gov The first enzyme in the pathway, Glyoxalase I, catalyzes the conversion of methylglyoxal to S-D-lactoylglutathione, a reaction that is critically dependent on the presence of reduced glutathione (B108866) (GSH) as a cofactor. nih.gov

While the fundamental role of GSH in the yeast glyoxalase pathway is well-established, the direct application of Glutathione glycylmethyl ester within this specific model system is not extensively documented in current literature. The primary utility of such an ester in this context would be as a pro-drug to elevate intracellular GSH concentrations. By bypassing the limitations of GSH transport, the ester could be used to study the effects of supraphysiological glutathione levels on glyoxalase pathway kinetics, stress response, and the regulation of methylglyoxal levels in yeast cells.

Utilization in Mammalian Cell Culture Systems

This enhanced lipophilicity facilitates the transport of the ester across the plasma membrane, likely via simple diffusion. mdpi.com Once inside the cell, ubiquitous intracellular esterases rapidly hydrolyze the ester bond. nih.gov This process releases the native glutathione molecule and the corresponding alcohol, effectively trapping GSH inside the cell and making it available to the intracellular pool. nih.govnih.gov This mechanism allows for the effective enrichment of cellular GSH levels in a manner that is not achievable by supplementing the culture medium with glutathione alone. nih.gov

The ability of glutathione monoesters to augment intracellular GSH has been leveraged to study cellular responses in various biological contexts, particularly those involving oxidative stress.

In one notable area of research, the monoethyl ester analogue (GSH-MEE) was used to investigate melanogenesis in Melan-A cultured cells. While GSH itself had no effect on melanin (B1238610) production, the cell-permeable GSH-MEE was shown to significantly reduce melanin synthesis and inhibit the activity of tyrosinase, the key enzyme in melanin production. mdpi.com This finding demonstrates a specific cellular response to elevated intracellular GSH, made possible by the ester delivery form.

Another application is in the field of cryopreservation. In a study using bovine oocytes, supplementation of the maturation medium with GSH-MEE prior to vitrification (a rapid cooling cryopreservation technique) was shown to protect the cells from oxidative stress. nih.govresearchgate.net This pre-treatment resulted in diminished levels of reactive oxygen species (ROS), better preservation of mitochondrial distribution, and ultimately, improved embryo development rates post-warming. researchgate.net

| Compound | Concentration | Effect on Melanin Content | Effect on Tyrosinase Activity | Cell Viability |

|---|---|---|---|---|

| Glutathione (GSH) | Varied | No significant inhibition | No significant inhibition | Unaffected |

| GSH-MEE | Varied | Significant decrease | Significant inhibition | Unaffected |

Comparative Studies with Other Synthetic Glutathione Esters for Enhanced Cellular Delivery and Efficacy

To optimize the intracellular delivery of glutathione, various synthetic esters have been developed and compared, primarily glutathione monoesters (like the glycylmethyl and glycyl ethyl esters) and glutathione diethyl ester (GSH-DEE), where both the glycine (B1666218) and the glutamate (B1630785) carboxyl groups are esterified.

Research comparing these derivatives has revealed significant differences in their transport, metabolism, and cellular effects. In studies with human cells, which lack the plasma esterases that can hydrolyze the diester externally, GSH-DEE was found to be transported into cells much more effectively than the corresponding monoethyl ester. nih.gov Once inside the cell, GSH-DEE is rapidly converted to the monoester, which then serves as a substrate for the slower, sustained release of GSH. nih.gov This makes the diester a highly effective delivery agent for raising intracellular glutathione levels in human cell models. nih.gov A similar study in P388D1 macrophage cells also concluded that the diester was a more effective vehicle for GSH delivery than the monoester. nih.gov

However, enhanced delivery does not always equate to superior utility. A critical point of differentiation is cellular toxicity. In studies with Melan-A cells, GSH-DEE exhibited profound cytotoxicity even at low concentrations, whereas the monoethyl ester showed no negative impact on cell viability. mdpi.com This suggests that while the diester may be a more potent delivery vehicle, its potential for toxicity could limit its applicability in certain biological contexts, making the monoester a more suitable candidate where maintaining cellular health is paramount. mdpi.comnih.gov

| Characteristic | Glutathione Monoester (e.g., GSH-MEE) | Glutathione Diethyl Ester (GSH-DEE) |

|---|---|---|

| Cellular Uptake (Human Cells) | Effective, transported into cells nih.gov | More effective than monoester nih.gov |

| Intracellular Metabolism | Hydrolyzed to GSH nih.gov | Rapidly converted to monoester, then to GSH nih.gov |

| Efficacy in Raising Intracellular GSH | Effective nih.gov | Markedly increases cellular GSH nih.gov |

| Observed Cytotoxicity (Melan-A cells) | No significant toxicity observed mdpi.com | Profound toxicity at low concentrations mdpi.com |

Advanced Analytical Approaches for Quantitative and Mechanistic Studies

Chromatographic-Mass Spectrometric Methodologies for Quantification

Mass spectrometry (MS) coupled with chromatographic separation is the gold standard for the quantification of glutathione (B108866) and its derivatives. nih.gov This combination allows for the separation of the analyte from interfering substances and its subsequent sensitive and specific detection.

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful tool for the analysis of glutathione and its esters. nih.gov The development of a robust LC-MS protocol for Glutathione Glycylmethyl Ester would be modeled on existing methods for glutathione (GSH) and its oxidized form (GSSG). A key challenge in the analysis of thiol-containing molecules like glutathione esters is their susceptibility to oxidation. nih.gov To prevent auto-oxidation and ensure accurate measurement, samples are often derivatized with alkylating agents like N-ethylmaleimide (NEM) immediately upon collection. nih.govresearchgate.net

Ultra-performance liquid chromatography (UPLC) coupled with tandem mass spectrometry (UPLC-MS/MS) offers high resolution and rapid analysis times. nih.gov For separation, hydrophilic interaction liquid chromatography (HILIC) or reversed-phase columns, such as a UPLC HSS T3, are commonly employed. nih.govresearchgate.net The mobile phases typically consist of an aqueous component (e.g., ammonium (B1175870) formate (B1220265) in water) and an organic component (e.g., acetonitrile), often with a formic acid modifier to improve ionization. researchgate.net

Detection is achieved using a triple-quadrupole mass spectrometer operating in multiple-reaction monitoring (MRM) mode, which provides high selectivity and sensitivity. researchgate.net For this compound, specific precursor-to-product ion transitions would be identified and optimized to ensure unambiguous quantification. The use of a stable isotope-labeled internal standard, such as ¹³C- or ¹⁵N-labeled this compound, is crucial for correcting for matrix effects and variations in instrument response, thereby ensuring high accuracy and precision. researchgate.net

Table 1: Illustrative LC-MS/MS Parameters for Glutathione Ester Analysis

| Parameter | Typical Setting | Purpose |

|---|---|---|

| Chromatography | UPLC HSS T3 Column (2.1 x 100 mm, 1.8 µm) | High-resolution separation of polar analytes. nih.gov |

| Mobile Phase A | 0.1% Formic Acid in Water | Aqueous solvent for reversed-phase chromatography. |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Organic solvent for gradient elution. |

| Flow Rate | 400 µL/min | Optimized for UPLC column dimensions. nih.gov |

| Column Temp. | 50 °C | Ensures reproducible retention times. nih.gov |

| Ionization Mode | Positive Electrospray Ionization (ESI+) | Efficiently ionizes glutathione and its esters. nih.gov |

| Acquisition Mode | Multiple Reaction Monitoring (MRM) | High sensitivity and selectivity for target analytes. researchgate.net |

| MRM Transitions | Analyte-specific (e.g., [M+H]⁺ → fragment ions) | Specific detection and quantification of the target ester. |

Gas chromatography-mass spectrometry (GC-MS) presents an alternative for the analysis of small peptides, though it is challenged by their inherent thermal instability and lack of volatility. nih.gov Therefore, extensive derivatization is a prerequisite for analyzing glutathione esters via GC-MS. A typical derivatization process involves two steps: esterification followed by acylation. nih.gov

For instance, this compound would first need its free carboxyl groups converted to more volatile esters (e.g., methyl or pentafluorobenzyl esters) and its amino and thiol groups acylated using reagents like pentafluoropropionic anhydride (B1165640) (PFPA). nih.govresearchgate.net This multi-step derivatization increases the volatility and thermal stability of the analyte, making it suitable for GC separation. nih.gov

During derivatization with reagents like methanolic HCl, intramolecular conversion of γ-glutamyl peptides to pyroglutamate (B8496135) derivatives can occur, which must be accounted for in the method development. nih.govnih.govresearchgate.net Quantification is often performed in the electron-capture negative-ion chemical ionization (ECNICI) mode, which offers high sensitivity for the poly-fluorinated derivatives. nih.govresearchgate.net Selected-ion monitoring (SIM) of specific mass-to-charge (m/z) ions is used for quantitative analysis. nih.gov

Table 2: Example Derivatization Scheme for GC-MS Analysis of Glutathione Esters

| Step | Reagent | Conditions | Purpose |

|---|---|---|---|

| 1. Esterification | 2 M HCl in CH₃OH | 80 °C, 60 min | Converts carboxyl groups to methyl esters. nih.govnih.gov |

| 2. Acylation | Pentafluoropropionic anhydride (PFPA) in Ethyl Acetate | 65 °C, 30 min | Derivatizes amino and thiol groups to enhance volatility. nih.govnih.gov |

Spectrophotometric and Fluorimetric Detection Techniques for Glutathione Ester Activity

Spectrophotometric and fluorimetric assays provide simpler and higher-throughput alternatives to MS-based methods for assessing the activity and presence of glutathione esters, although they may lack the same degree of specificity. These assays are often used to measure total glutathione levels or the activity of glutathione-related enzymes.

Spectrophotometric methods frequently rely on the reaction of the thiol group of glutathione with a chromogenic reagent. One classic example is the reaction with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), which reacts with thiols to produce the 2-nitro-5-thiobenzoate (TNB) anion, a yellow-colored product that can be measured at 412 nm. nih.gov To measure the total concentration of a glutathione ester after its intracellular hydrolysis to GSH, a recycling assay involving glutathione reductase can be employed. nih.govnih.gov

Fluorimetric assays offer higher sensitivity compared to spectrophotometric methods. A common reagent is monochlorobimane (B1663430) (MCB), which is virtually non-fluorescent until it reacts with the thiol group of glutathione, a reaction catalyzed by glutathione-S-transferase (GST), forming a highly fluorescent adduct (Ex/Em = 380/461 nm). nih.gov Another fluorescent reagent, o-phthalaldehyde (B127526) (OPT), can react with the amino group of GSH at pH 8 to form a fluorescent product. nih.gov The activity of a glutathione ester like this compound could be inferred by measuring the increase in GSH-dependent fluorescence after the ester is introduced to a cellular system and hydrolyzed. mdpi.com

Design and Application of this compound as a Biochemical Research Probe

Due to its enhanced cell permeability compared to glutathione, this compound can be chemically modified and used as a probe to investigate cellular processes, particularly those related to redox status and metabolism.

Fluorescent probes are powerful tools for visualizing the concentration and distribution of thiols in living cells with high spatial and temporal resolution. nih.govnih.gov A probe based on the this compound scaffold could be designed to monitor intracellular thiol status. The design would involve attaching a fluorophore to the glutathione backbone, with its fluorescence properties being modulated by the thiol group.

Many existing glutathione probes are designed based on the high nucleophilicity of the thiol group. mdpi.com The probe might be initially non-fluorescent or emit at a specific wavelength. Upon intracellular hydrolysis of the ester groups and subsequent reaction of the free thiol with an analyte or enzymatic modification, a significant change in fluorescence intensity or a spectral shift would occur. mdpi.com For example, the probe could be designed to undergo a thiol-disulfide exchange reaction or a Michael addition reaction, which alters the electronic properties of the attached fluorophore, leading to a detectable optical signal. nih.gov The key advantage of using an esterified backbone like this compound is to facilitate the probe's entry into the cell, where endogenous esterases would release the active thiol-containing sensor.

Stable isotope labeling is a cornerstone of metabolic research, allowing for the tracing of molecules through complex biochemical pathways. frontiersin.org An isotope-labeled version of this compound (e.g., containing ¹³C, ¹⁵N, or ²H) can serve as a valuable probe for metabolic tracing studies. isotope.com

By introducing the labeled ester to cells, researchers can track its uptake, hydrolysis to glutathione, and subsequent incorporation into various metabolic pathways. frontiersin.org This approach is particularly useful for studying the formation of reactive metabolites. nih.gov In these "trapping" experiments, the isotope-labeled glutathione, released from the ester inside the cell, reacts with electrophilic drug metabolites. nih.gov The resulting adducts will exhibit a characteristic isotopic pattern (e.g., a pair of ions with a specific mass difference) in mass spectrometric analysis. nih.govresearchgate.net This unique signature allows for their easy detection and characterization within a complex biological matrix, helping to identify potential metabolic liabilities of new drug candidates. nih.govresearchgate.net The use of the ester form ensures efficient delivery of the labeled trapping agent into the intracellular environment. targetmol.com

Future Research Directions and Translational Perspectives

Structure-Activity Relationship Studies to Optimize Enzymatic Interactions and Cellular Effects

A foundational area for future research lies in understanding the structure-activity relationship (SAR) of Glutathione (B108866) Glycylmethyl Ester. The addition of the glycylmethyl ester group to the glutathione backbone likely influences its interaction with key enzymes in glutathione metabolism and detoxification pathways.

Systematic SAR studies would involve synthesizing a series of analogs with modifications to the ester group and evaluating how these changes affect:

Enzymatic Susceptibility: Investigating the kinetics of Glutathione Glycylmethyl Ester with enzymes such as glutathione S-transferases (GSTs), glutathione peroxidases (GPx), and γ-glutamyltransferase (GGT) is crucial. Understanding whether it acts as a substrate, inhibitor, or modulator for these enzymes will be fundamental to deciphering its biological role.

Cellular Uptake and Efflux: The ester moiety can significantly alter the physicochemical properties of the molecule, potentially enhancing its membrane permeability and cellular uptake compared to glutathione itself. Studies employing radiolabeling or fluorescent tagging could track its transport across cell membranes and identify the transporters involved.

By systematically altering the structure and observing the resulting changes in biological activity, researchers can identify the optimal chemical features for desired therapeutic effects, such as enhanced cellular delivery or specific enzyme targeting.

Identification of Novel Binding Partners and Biological Pathways

Beyond its expected role in glutathione metabolism, this compound may interact with a unique set of proteins and influence distinct biological pathways. Identifying these novel binding partners is a critical step toward uncovering its specific cellular functions.

Future research in this area should employ advanced proteomics and metabolomics approaches:

Affinity Purification-Mass Spectrometry (AP-MS): This technique can be used to "pull down" proteins that directly bind to this compound, providing a snapshot of its potential interactome.

Metabolomic Profiling: In a study investigating the effects of di (2-ethylhexyl) phthalate (DEHP) on testicular tissue, this compound was identified as one of the metabolites with altered levels, suggesting its involvement in the response to toxicant exposure and the induction of ferroptosis. researchgate.netnih.gov Further untargeted metabolomics studies in various cell types and conditions could reveal other pathways where this ester plays a role.

Functional Genomics Screens: Techniques like CRISPR-Cas9 screening can help identify genes that, when knocked out, alter cellular sensitivity to this compound, thereby implicating those genes' products in its mechanism of action.

One older study mentioned the use of glutathione esters, including a "this compound," in the context of restoring intracellular glutathione levels in immune cells after treatment with the chemotherapy agent ifosfamide. nih.gov This suggests a potential role in modulating immune cell function and mitigating the side effects of certain drugs. Exploring this further could open avenues for its use as an immunomodulatory agent.

Integration with Systems Biology and Multi-Omics Approaches for Comprehensive Understanding

To build a holistic picture of the biological significance of this compound, it is essential to integrate data from various "omics" platforms. A systems biology approach can help to model the complex interactions and dynamic changes that occur within a cell or organism upon exposure to or modulation by this compound.

Future research should focus on:

Integrated Multi-Omics Analysis: Combining transcriptomics (RNA-seq), proteomics, and metabolomics data will provide a multi-layered view of the cellular response to this compound. For example, identifying changes in gene expression, protein abundance, and metabolite levels simultaneously can help to construct comprehensive signaling and metabolic pathways.

Computational Modeling: The data generated from these multi-omics studies can be used to build computational models that simulate the effects of this compound on cellular networks. These models can predict off-target effects, identify key regulatory nodes, and generate new hypotheses for experimental validation.

Translational Biomarker Discovery: By analyzing the metabolic and proteomic signatures associated with altered levels of this compound in disease models, it may be possible to identify novel biomarkers for disease diagnosis, prognosis, or response to therapy.

Q & A

Basic: What are the established protocols for synthesizing Glutathione glycylmethyl ester with high purity?

Methodological Answer:

Synthesis optimization should employ systematic experimental design frameworks like the Taguchi method. This approach uses orthogonal arrays to evaluate critical parameters (e.g., catalyst concentration, reaction temperature, molar ratios) with minimal experimental runs. For methyl ester analogs, catalyst concentration contributes >77% to yield variance, highlighting its dominance in reaction efficiency . Post-optimization, validate purity via HPLC-UV (≥95% purity threshold) and confirm structural integrity using H/C NMR. Ensure inert atmospheric conditions to prevent oxidation during synthesis.

Basic: How to characterize this compound using spectroscopic and chromatographic techniques?

Methodological Answer:

Characterization requires a multi-modal approach:

- Spectroscopy:

- NMR: Compare H chemical shifts (e.g., methyl ester protons at δ 3.6–3.8 ppm) and C signals (carbonyl at ~170 ppm) against reference spectra.

- FT-IR: Validate ester carbonyl stretching (~1740 cm) and thiol (-SH) absence to confirm derivatization.

- Chromatography:

- HPLC: Use C18 reverse-phase columns with UV detection (λ = 210–220 nm); retention time comparison against standards.

- LC-MS/MS: Confirm molecular ion ([M+H] for GGME: ~366 m/z) and fragmentation patterns.

Document all protocols per IUPAC guidelines to ensure reproducibility .

Advanced: What experimental designs are optimal for studying GGME’s cellular uptake compared to endogenous glutathione?

Methodological Answer:

Use dual radiolabeling (C-GGME vs. H-GSH) in controlled cell cultures (e.g., HepG2 or primary hepatocytes). Key steps:

Kinetic Studies: Measure uptake at varying timepoints (0–120 min) and concentrations (0.1–10 mM).

Competitive Inhibition: Co-administer GGME with inhibitors (e.g., probenecid for organic anion transporters).

Subcellular Fractionation: Quantify GGME localization in cytosol vs. mitochondria via differential centrifugation.

Data Normalization: Express uptake as nmol/mg protein, accounting for membrane integrity (LDH leakage assays).

In a recent study, GGME showed 3-fold higher intracellular retention than GSH in DEHP-exposed models, linked to its esterified glycine moiety enhancing membrane permeability .

Advanced: How to resolve contradictions in reported antioxidant efficacy of GGME across different model systems?

Methodological Answer:

Discrepancies often arise from model-specific redox environments. Apply the following framework:

Standardize Assays: Use identical oxidative stress markers (e.g., MDA for lipid peroxidation, 8-OHdG for DNA damage) across systems .

Control Variables:

- In vitro: Maintain consistent cell passage numbers, serum-free conditions, and ROS induction methods (e.g., HO vs. menadione).

- In vivo: Account for species-specific glutathione metabolism (e.g., murine vs. primate hepatic GST activity).

Mechanistic Profiling: Compare GGME’s thiol regeneration capacity (via DTNB assay) and enzyme cofactor roles (e.g., GST inhibition assays).

Contradictory results in neuronal vs. hepatic models may reflect tissue-specific esterase activity, necessitating LC-MS/MS quantification of GGME hydrolysis products .

Advanced: What statistical approaches are recommended for analyzing dose-dependent effects of GGME on oxidative stress markers?

Methodological Answer:

- Dose-Response Modeling: Fit data to sigmoidal curves (Hill equation) to calculate EC/IC.

- Multivariate ANOVA: Assess interactions between GGME concentration, exposure duration, and cell type. For example, in DEHP-treated models, GGME’s reduction of MDA levels showed significant interaction (p < 0.001) between dose and exposure time .

- Taguchi Signal-to-Noise (S/N) Ratios: Rank parameter contributions (e.g., catalyst purity > reaction time) in synthesis optimization to reduce batch variability .

- Meta-Analysis: Use random-effects models to aggregate data from disparate studies, adjusting for publication bias via funnel plots.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.